molecular formula C18H28N4O3 B7347667 N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide

Cat. No. B7347667
M. Wt: 348.4 g/mol
InChI Key: SROSJBDCXQEQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases.

Mechanism of Action

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing its activation and downstream signaling. This results in the suppression of T-cell activation and the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases. The specificity of this compound for JAK3 over other JAK family members is thought to be due to its unique binding interactions with the JAK3 ATP-binding site.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce disease activity in preclinical and clinical studies of various autoimmune diseases. In rheumatoid arthritis, for example, treatment with this compound has been shown to reduce joint inflammation and damage, improve physical function, and reduce the need for concomitant medications such as corticosteroids. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various biological processes. Its specificity for JAK3 over other JAK family members allows for the selective modulation of JAK3-dependent signaling pathways, without affecting other JAK-dependent pathways. However, the use of this compound in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

For research on N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide include the development of more potent and selective JAK3 inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of its use in combination with other immunomodulatory agents. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in various patient populations.

Synthesis Methods

The synthesis of N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-(pyrazin-2-ylamino)cyclohexanone with 2-(4-hydroxyoxan-4-yl)ethylamine, followed by the protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then coupled with 1-bromo-3-chloropropane to give the final product, which is deprotected to yield this compound.

Scientific Research Applications

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these diseases, JAK3 plays a key role in the activation of immune cells and the production of pro-inflammatory cytokines, and its inhibition by this compound has been shown to reduce disease activity and improve clinical outcomes.

properties

IUPAC Name

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c23-17(21-8-5-18(24)6-11-25-12-7-18)14-1-3-15(4-2-14)22-16-13-19-9-10-20-16/h9-10,13-15,24H,1-8,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROSJBDCXQEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCCC2(CCOCC2)O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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